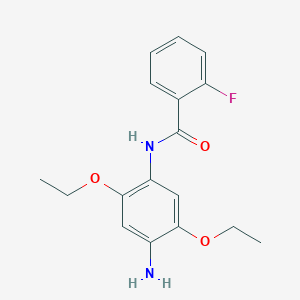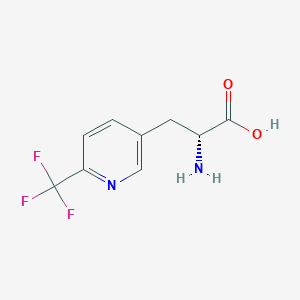
18-Chlorooctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Chlorooctadecanoic acid is a chlorinated fatty acid with the molecular formula C18H35ClO2 It is a derivative of octadecanoic acid (stearic acid) where one hydrogen atom is replaced by a chlorine atom at the 18th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Chlorooctadecanoic acid typically involves the chlorination of octadecanoic acid. One common method is the direct chlorination of octadecanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
18-Chlorooctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated fatty acid derivatives.
Reduction: Reduction reactions can convert the chlorinated group back to a hydrogen atom, yielding octadecanoic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids or aldehydes.
Reduction: Octadecanoic acid.
Substitution: Hydroxyoctadecanoic acid or aminooctadecanoic acid.
Applications De Recherche Scientifique
18-Chlorooctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chlorinated derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on cellular processes and membrane dynamics due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 18-Chlorooctadecanoic acid involves its interaction with cellular membranes and proteins. The chlorine atom introduces a polar functional group, which can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in membrane permeability and the function of membrane-bound proteins. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
18-Chlorooctadecanoic acid can be compared with other chlorinated fatty acids, such as:
2-Chlorohexadecanoic acid: Similar in structure but with a shorter carbon chain.
10-Chlorodecanoic acid: A shorter-chain chlorinated fatty acid.
Chlorostearic acid: Another chlorinated derivative of stearic acid but with the chlorine atom at a different position.
Uniqueness
This compound is unique due to its specific chlorination at the 18th carbon position, which imparts distinct chemical and physical properties. This positional isomerism can lead to different reactivity and biological activity compared to other chlorinated fatty acids.
Propriétés
Formule moléculaire |
C18H35ClO2 |
|---|---|
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
18-chlorooctadecanoic acid |
InChI |
InChI=1S/C18H35ClO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21) |
Clé InChI |
ULVRWJXZSOBRIT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCC(=O)O)CCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


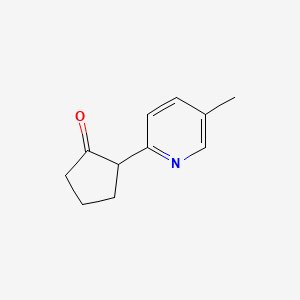
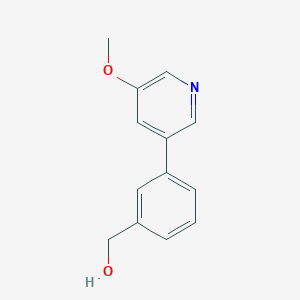


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12995553.png)

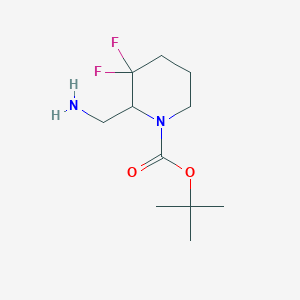
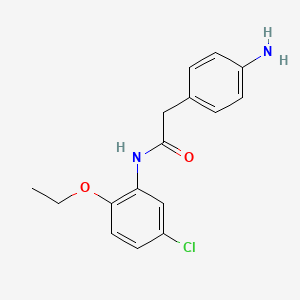
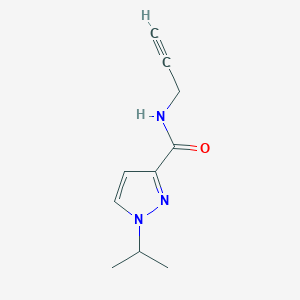
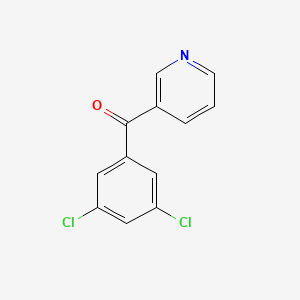
![7-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12995595.png)
![Spiro[cyclobutane-1,1'-inden]-2'(3'H)-one](/img/structure/B12995602.png)
